molecular formula C15H13Cl2N3O2 B14136977 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione CAS No. 161958-05-0

1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14136977
CAS No.: 161958-05-0
M. Wt: 338.2 g/mol
InChI Key: ZRIGAFMKFJLWPK-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a dimethylpyrazolyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the dichlorophenyl and dimethylpyrazolyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The dichlorophenyl and dimethylpyrazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Utilization in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. Examples include:

  • 1-(3,5-Dichlorophenyl)-3-(1H-pyrazol-1-yl)pyrrolidine-2,5-dione
  • 1-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

161958-05-0

Molecular Formula

C15H13Cl2N3O2

Molecular Weight

338.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H13Cl2N3O2/c1-8-3-9(2)20(18-8)13-7-14(21)19(15(13)22)12-5-10(16)4-11(17)6-12/h3-6,13H,7H2,1-2H3

InChI Key

ZRIGAFMKFJLWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C

solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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